molecular formula C16H19NO5 B10974888 2-[[4-(Carboxymethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

2-[[4-(Carboxymethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B10974888
M. Wt: 305.32 g/mol
InChI Key: KRLMJYWEFWIVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(carboxymethyl)aniline with cyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID include:

    Cyclohexanecarboxylic acid: A simpler analog with a single carboxylic acid group.

    4-(Carboxymethyl)aniline: Another analog with a carboxymethyl group attached to an aniline ring.

    Tranexamic acid: A compound with a similar structure used in medicine to reduce bleeding.

Uniqueness

What sets 2-{[4-(CARBOXYMETHYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

2-[[4-(carboxymethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H19NO5/c18-14(19)9-10-5-7-11(8-6-10)17-15(20)12-3-1-2-4-13(12)16(21)22/h5-8,12-13H,1-4,9H2,(H,17,20)(H,18,19)(H,21,22)

InChI Key

KRLMJYWEFWIVGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.